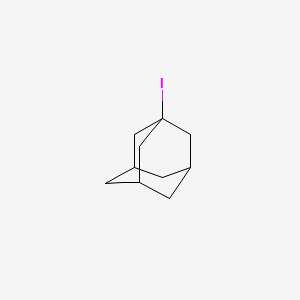

1-Iodoadamantane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-iodoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVOATXCSSPUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227619 | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-93-4 | |

| Record name | 1-Iodoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodoadamantane from Adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-iodoadamantane from adamantane. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows. The information compiled is intended to aid researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis in the efficient and reliable preparation of this key adamantane derivative.

Introduction

Adamantane and its derivatives are of significant interest in drug development and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and rigid cage-like structure. This compound is a crucial intermediate for the introduction of the adamantyl moiety into various molecular scaffolds. It serves as a precursor for the synthesis of a wide range of functionalized adamantanes through nucleophilic substitution and coupling reactions. This guide will focus on the most practical and commonly employed methods for the synthesis of this compound, providing detailed procedural information to ensure reproducibility.

Synthetic Pathways

The synthesis of this compound from adamantane can be primarily achieved through two main strategies: direct iodination of the adamantane core and halogen exchange from a more readily available 1-haloadamantane, such as 1-bromoadamantane. A third, less common, approach involves the conversion of 1-adamantanol.

Diagram of Synthetic Pathways

Caption: Overview of synthetic routes to this compound.

Method 1: Direct Iodination of Adamantane

Direct iodination of the adamantane C-H bond at the tertiary position is a straightforward approach. Various iodinating agents can be employed, with a common method utilizing a mixture of iodine and an oxidizing agent such as nitric acid.

Experimental Protocol: Iodination with Iodine and Nitric Acid

This protocol describes the direct iodination of adamantane using molecular iodine in the presence of nitric acid, which serves to oxidize the iodide formed back to iodine, driving the reaction forward.

Materials:

-

Adamantane

-

Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃, ~68%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane (1.0 eq) in dichloromethane.

-

Add powdered iodine (1.2 eq) to the solution.

-

Slowly add concentrated nitric acid (2.0 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the purple color of iodine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from methanol or by column chromatography on silica gel using hexane as the eluent.[1][2][3]

Workflow for Direct Iodination

Caption: Experimental workflow for the direct iodination of adamantane.

Method 2: Halogen Exchange from 1-Bromoadamantane (Finkelstein Reaction)

The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides from the corresponding bromides or chlorides.[4][5] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.

Experimental Protocol: Finkelstein Reaction

Materials:

-

1-Bromoadamantane

-

Sodium iodide (NaI)

-

Acetone, anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

To a solution of 1-bromoadamantane (1.0 eq) in anhydrous acetone, add an excess of sodium iodide (3.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. The formation of a white precipitate (NaBr) will be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it with a dilute solution of sodium thiosulfate (to remove any traces of iodine) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

Purify the product by recrystallization from methanol or sublimation.

Workflow for Finkelstein Reaction

Caption: Experimental workflow for the Finkelstein reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Melting Point (°C) |

| Direct Iodination | Adamantane | I₂, HNO₃ | 60-75 | 75-76 |

| Finkelstein Reaction | 1-Bromoadamantane | NaI, Acetone | 85-95 | 75-76 |

| From 1-Adamantanol | 1-Adamantanol | HI / P/I₂ | 70-85 | 75-76 |

Characterization Data for this compound

Physical Properties:

-

Appearance: White to off-white crystalline solid

-

Molecular Formula: C₁₀H₁₅I

-

Molecular Weight: 262.13 g/mol

-

Melting Point: 75-76 °C

Spectroscopic Data:

| Technique | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 2.25-2.15 (m, 9H), 1.75-1.65 (m, 6H) |

| ¹³C NMR | CDCl₃ | 49.5 (C-3,5,7), 41.5 (C-4,6,10), 35.5 (C-2,8,9), 33.0 (C-1) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

This technical guide has outlined the principal synthetic methodologies for the preparation of this compound from adamantane. The direct iodination and Finkelstein reaction represent the most common and practical approaches for laboratory-scale synthesis. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate. The choice of method will depend on the availability of starting materials, desired scale, and specific experimental capabilities.

References

1-Iodoadamantane: A Comprehensive Technical Guide for Researchers

CAS Number: 768-93-4

This technical guide provides an in-depth overview of 1-Iodoadamantane, a key synthetic intermediate in pharmaceutical and materials science research. The unique steric and electronic properties of the adamantyl cage, combined with the reactivity of the carbon-iodine bond, make this compound a valuable building block for the synthesis of novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity.

Core Properties of this compound

This compound is a white, crystalline solid at room temperature. Its rigid, diamondoid structure imparts high lipophilicity and thermal stability. The key physicochemical properties are summarized in the table below for easy reference.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 768-93-4 | [1][2] |

| Molecular Formula | C₁₀H₁₅I | [1] |

| Molecular Weight | 262.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 75-76 °C | |

| Boiling Point | 265.7 ± 9.0 °C at 760 mmHg | |

| Density | 1.63 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water (8.1E-3 g/L at 25 °C) | |

| Flash Point | 115.9 ± 13.1 °C | |

| Refractive Index | 1.605 |

Identification and Structural Data

| Identifier | Value | Reference |

| InChI | 1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| SMILES | IC12CC3CC(C1)CC3C2 | |

| InChI Key | PXVOATXCSSPUEM-UHFFFAOYSA-N |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are detailed protocols for two common synthetic pathways.

Method 1: Hunsdiecker Reaction from 1-Adamantanecarboxylic Acid

This method involves the decarboxylative iodination of the silver salt of 1-adamantanecarboxylic acid. It is a reliable method for generating the alkyl iodide from the corresponding carboxylic acid.

Experimental Protocol:

-

Preparation of Silver 1-Adamantanecarboxylate:

-

In a suitable flask, dissolve 1-adamantanecarboxylic acid in a minimal amount of hot aqueous ammonia to form ammonium 1-adamantanecarboxylate.

-

To this solution, add a stoichiometric amount of a silver nitrate solution with stirring.

-

The silver 1-adamantanecarboxylate will precipitate out of solution.

-

Collect the precipitate by vacuum filtration, wash with distilled water, and then with ethanol.

-

Dry the silver salt thoroughly in a vacuum oven at a temperature not exceeding 80°C. The salt must be completely dry for the next step.

-

-

Hunsdiecker Reaction:

-

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver 1-adamantanecarboxylate in an inert, dry solvent such as carbon tetrachloride (CCl₄).

-

With gentle stirring, add one equivalent of elemental iodine (I₂) to the suspension.

-

The reaction mixture is then carefully heated to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated silver iodide (AgI).

-

Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

-

Method 2: Finkelstein Reaction from 1-Bromoadamantane

This halogen exchange reaction is an efficient method for the synthesis of this compound from the more readily available 1-bromoadamantane. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane in anhydrous acetone.

-

Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide (NaI) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with stirring.

-

As the reaction proceeds, a white precipitate of sodium bromide (NaBr) will form.

-

The reaction is typically complete within several hours and can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by vacuum filtration.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic solution with water to remove any remaining sodium iodide, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from methanol or ethanol.

-

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. The carbon-iodine bond can participate in a variety of coupling reactions and nucleophilic substitutions.

SRN1 Reactions

This compound is known to undergo photostimulated reactions with various nucleophiles, such as the enolate anions of ketones, via an SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This allows for the formation of carbon-carbon bonds at the sterically hindered bridgehead position of the adamantane cage.

Applications in Medicinal Chemistry

The adamantane moiety is a highly valued pharmacophore in drug design. Its lipophilic nature can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier. The rigid structure of the adamantane cage also allows for precise positioning of functional groups to interact with biological targets. This compound is a key starting material for introducing the adamantyl group into potential drug candidates. For instance, it can be used in the synthesis of derivatives that have shown antiviral, anticancer, and anti-inflammatory activities.

Visualizing Synthetic and Mechanistic Pathways

To better illustrate the chemical transformations discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic routes to this compound.

Caption: The SRN1 reaction mechanism of this compound.

References

Spectroscopic Profile of 1-Iodoadamantane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-iodoadamantane, a key intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₀H₁₅I) is a halogenated derivative of adamantane, characterized by its rigid, cage-like structure. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the elucidation of reaction mechanisms. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS spectral data, supported by detailed experimental protocols for data acquisition.

Data Presentation

The spectral data for this compound are summarized in the following tables for ease of reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.25 | Broad Singlet | 6H | 3 x CH₂ (β-positions) |

| ~2.15 | Broad Singlet | 3H | 3 x CH (γ-positions) |

| ~1.70 | Broad Singlet | 6H | 3 x CH₂ (δ-positions) |

Note: ¹H NMR spectra of adamantane derivatives often exhibit broad, overlapping signals due to complex coupling patterns and the high symmetry of the adamantane cage. The chemical shifts are approximate and can vary with the solvent used.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 57.1 | C-I (α-carbon) |

| 54.3 | CH₂ (β-carbons) |

| 36.9 | CH (γ-carbons) |

| 34.5 | CH₂ (δ-carbons) |

Source: High-resolution solid-state ¹³C NMR spectra.[1]

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | CH₂ scissoring |

| ~1350 | Medium | C-H bend |

| ~1050 | Medium | C-C stretch |

| ~600-500 | Medium-Weak | C-I stretch |

Note: The IR spectrum of this compound is dominated by the characteristic absorptions of the adamantane cage. The C-I stretch is typically weak and found in the fingerprint region.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 262 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M-I]⁺ (Adamantyl cation) |

| 127 | Moderate | [I]⁺ |

Note: The mass spectrum is characterized by the facile cleavage of the C-I bond, leading to a prominent adamantyl cation peak at m/z 135. The molecular ion peak at m/z 262 is observable.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required for good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-80 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a solution of the sample in a volatile organic solvent is injected.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-300.

-

Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic identification of this compound.

References

crystal structure of 1-Iodoadamantane and phase transitions

An In-depth Technical Guide to the Crystal Structure and Phase Transitions of 1-Iodoadamantane

Introduction

This compound (1-IA), a halogenated derivative of adamantane, is a molecular solid that exhibits complex and unusual solid-state phase behavior.[1][2] While adamantane and its other halogenated counterparts have been studied for their order-disorder transitions, this compound presents a particularly intricate case of polymorphism.[1][3][4] At ambient temperature, it exists in a phase (Phase A) that transforms into three distinct low-temperature phases (Phases B, C, and D) upon cooling. The transformation pathways are notably different between cooling and heating cycles and even vary among ostensibly identical single crystals, making it a subject of significant research interest.

This technical guide provides a comprehensive overview of the crystal structures of the known phases of this compound and details its complex phase transition pathways. It summarizes the crystallographic data, outlines the experimental protocols used for its characterization, and visualizes the transformation sequences.

Crystal Structures of this compound

This compound is known to exist in at least four distinct crystalline phases. The ambient temperature phase is designated as Phase A, and upon cooling, three other phases—B, C, and D—can be formed. The crystal structures for phases A, B, and C have been determined by single-crystal X-ray diffraction.

Phase A: This is the high-temperature phase, stable at ambient conditions. A re-determination of its structure found it to be orthorhombic with the space group Pmn2₁, which differs from a previous report that suggested disorder. In this phase, the 1-IA molecule is located on a crystallographic mirror plane. Solid-state ¹³C NMR spectroscopy indicates the presence of dynamic processes within this phase.

Phase B: This low-temperature phase has a monoclinic crystal system with the space group P2₁. Its structure is closely related to that of Phase A, and a group-subgroup relationship exists between them.

Phase C: This is another low-temperature phase, also with a monoclinic system, but with the space group P2₁/c.

Phase D: This phase is also formed upon cooling, as identified by powder X-ray diffraction, but its crystal structure has not yet been determined.

Data Presentation: Crystallographic Data

The crystallographic data for the determined phases of this compound are summarized below.

| Phase | Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| A | 290 | Orthorhombic | Pmn2₁ | 6.7037 | 10.0210 | 7.5615 | 90 | 508.08 |

| B | 175 | Monoclinic | P2₁ | 6.619 | 9.771 | 7.556 | 90.73 | 488.2 |

| C | 230 | Monoclinic | P2₁/c | 13.064 | 9.873 | 14.801 | 115.15 | 1727.8 |

Data extracted from the findings of Al Rahal et al. (2023).

Phase Transitions

The phase transition behavior of this compound is highly complex, with different pathways observed upon cooling and heating. This behavior has been elucidated through a combination of Differential Scanning Calorimetry (DSC), single-crystal XRD, and synchrotron powder XRD.

Cooling Cycle

When a powder sample of Phase A is cooled, it does not transform into a single new phase but rather into a triphasic mixture of Phases B, C, and D through three distinct exothermic events.

-

At approximately 229 K, a portion of Phase A transforms into Phase C.

-

At around 226 K, some of the remaining Phase A transforms into Phase D.

-

Finally, at about 211 K, all remaining Phase A transforms into Phase B.

Remarkably, single-crystal experiments show that individual, seemingly identical crystals of Phase A will transform entirely to either Phase B or Phase C, indicating that subtle, XRD-indistinguishable differences dictate the transformation pathway.

Heating Cycle

Upon heating the triphasic mixture of B, C, and D from 123 K, a different, sequential transformation pathway is observed, characterized by three endothermic events.

-

At approximately 211 K, Phase B transforms into Phase D.

-

At about 255 K, all of Phase D (including that formed from Phase B) transforms into Phase C.

-

Finally, at around 284 K, Phase C transforms back to the original Phase A.

Data Presentation: Phase Transition Temperatures

The transition temperatures identified from DSC measurements are summarized below.

| Event | Cycle | Temperature (K) | Process |

| T₁ | Cooling | ≈ 229 | Phase A → Phase C |

| T₂ | Cooling | ≈ 226 | Phase A → Phase D |

| T₃ | Cooling | ≈ 211 | Phase A → Phase B |

| T₄ | Heating | ≈ 211 | Phase B → Phase D |

| T₅ | Heating | ≈ 255 | Phase D → Phase C |

| T₆ | Heating | ≈ 284 | Phase C → Phase A |

Temperatures correspond to thermal events observed in DSC data.

Experimental Protocols

A multi-technique approach was essential to unravel the complex behavior of this compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures and thermodynamic signatures (exothermic/endothermic events) of phase transitions.

-

Methodology: A polycrystalline sample of 1-IA was subjected to controlled cooling and heating cycles. A representative experiment involved cooling the sample from ambient temperature to 190 K and subsequently heating it to the melting point. The cooling and heating rates were controlled, for instance, at 5 K/min, to resolve the distinct thermal events corresponding to the solid-solid phase transitions.

Single-Crystal X-ray Diffraction (XRD)

-

Objective: To determine the precise atomic arrangement and crystallographic parameters of individual phases.

-

Methodology: A single crystal of 1-IA was mounted on a diffractometer equipped with a cooling system. For Phase A, data was collected at 290 K. To study the transitions, the crystal was cooled to specific temperatures near the transition points (e.g., 230 K or 210 K). Full diffraction datasets were collected for the newly formed phases (Phase B or Phase C) to allow for complete structure solution and refinement. This method was crucial in discovering that different single crystals follow different transformation pathways.

Synchrotron Powder X-ray Diffraction (XRD)

-

Objective: To monitor the structural changes in a polycrystalline (powder) sample as a function of temperature and identify the sequence of phase formation.

-

Methodology: A powder sample of 1-IA was loaded into a capillary and placed on a synchrotron beamline, which provides high-resolution XRD data. The sample was subjected to a programmed temperature ramp, cooling from ambient temperature down to 123 K and then heating back up. Powder diffraction patterns were recorded at regular temperature intervals. Analysis of these patterns allowed for the identification of the temperatures at which different phases appear and disappear, confirming the complex transformation pathways observed in DSC.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To investigate the molecular dynamics of 1-IA molecules in the solid state.

-

Methodology: High-resolution solid-state ¹³C NMR spectra were recorded for Phase A at 293 K. The dipolar dephasing technique was employed, which distinguishes between static and dynamic CHn moieties. In this experiment, spectra are recorded with varying dipolar dephasing delays. The persistence of signals for ¹³C nuclei bonded to protons at longer delays indicates significant molecular motion, providing insight into the dynamic nature of Phase A.

References

- 1. Unraveling the Complex Solid-State Phase Transition Behavior of this compound, a Material for Which Ostensibly Identical Crystals Undergo Different Transformation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility of 1-Iodoadamantane: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 1-iodoadamantane, a key building block in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility data, presents a detailed experimental protocol for its determination, and provides a visual workflow for solvent selection, empowering informed decisions in experimental design and execution.

Core Concepts and Solubility Profile

This compound, a derivative of adamantane, is a rigid, lipophilic, and cage-like hydrocarbon. Its unique three-dimensional structure significantly influences its physical and chemical properties, including its solubility. Generally, adamantane and its derivatives exhibit good solubility in nonpolar organic solvents and are poorly soluble in polar solvents.[1][2][3] The bulky and nonpolar nature of the adamantane core is the primary driver of this behavior. The introduction of a polarizable iodine atom at a bridgehead position in this compound can subtly modulate its interactions with solvents compared to the parent adamantane.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility information for this compound. It is crucial to note that the quantitative data is inferred from experimental procedures in the cited literature and represents a minimum solubility value.

| Solvent Class | Solvent | Chemical Formula | Inferred Minimum Solubility ( g/100 mL) | Qualitative Solubility |

| Nonpolar Solvents | ||||

| Cyclohexane | C₆H₁₂ | ≥ 10 | Soluble | |

| Hexane | C₆H₁₄ | ≥ 10 | Soluble | |

| Carbon Tetrachloride | CCl₄ | ≥ 10 | Soluble | |

| Polar Aprotic Solvents | ||||

| Cyclohexanone | C₆H₁₀O | ≥ 10 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 10 | Soluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the isothermal shake-flask method is a widely accepted and reliable technique. The following is a detailed methodology for the quantitative determination of the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of excess solid is critical to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature, thereby preventing precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to construct a calibration curve.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

3. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Logical Solvent Selection Workflow

In the absence of extensive quantitative data, a logical approach to solvent selection is necessary. The following diagram outlines a decision-making process for identifying a suitable solvent for this compound based on its known chemical properties.

Caption: A decision tree for selecting a suitable solvent for this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Iodoadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodoadamantane, a halogenated derivative of adamantane, presents a unique combination of a rigid, sterically hindered cage structure with a reactive carbon-iodine bond. This guide provides a comprehensive analysis of its chemical structure, bonding characteristics, and physicochemical properties. Detailed experimental protocols for its synthesis and crystallographic analysis are presented, alongside tabulated quantitative data for key structural parameters. Visual diagrams generated using Graphviz illustrate the synthetic workflow, crystallographic analysis process, and the complex solid-state phase transitions of this molecule, offering a thorough resource for researchers in medicinal chemistry and materials science.

Chemical Structure and Bonding

This compound (C₁₀H₁₅I) consists of a diamondoid adamantane cage with an iodine atom substituted at one of the four equivalent bridgehead (tertiary) carbon positions. The adamantane framework is a highly symmetrical and rigid structure, composed of three fused cyclohexane rings in chair conformations. This rigidity significantly influences the molecule's chemical and physical properties.

The primary bond of interest is the C-I bond. The carbon atom at the bridgehead position is sp³ hybridized, forming a single covalent bond with the iodine atom. The inherent strain of the adamantane cage and the nature of the carbon-iodine bond contribute to its reactivity, particularly in nucleophilic substitution and free-radical reactions.

Molecular Structure

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The adamantane cage largely retains its tetrahedral symmetry.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. It is characterized by a high melting point and is soluble in nonpolar organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅I | |

| Molecular Weight | 262.13 g/mol | |

| Melting Point | 75-76 °C | |

| Boiling Point | 265.7 °C at 760 mmHg | |

| Density | 1.63 g/cm³ | |

| Appearance | White solid |

Crystallographic Data and Bonding Parameters

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction studies. The crystallographic data for the ambient temperature phase (Phase A) are summarized in Table 2. The full crystallographic data can be obtained from the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 22214

The Enduring Diamondoid: A Technical Guide to 1-Iodoadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-iodoadamantane, a key derivative of the rigid, tricyclic hydrocarbon adamantane. We delve into the historical context of its parent molecule's discovery, detail various synthetic routes to this compound with specific experimental protocols, and present a thorough compilation of its physicochemical properties. Furthermore, this guide explores the diverse applications of this compound, particularly in the realm of drug discovery and medicinal chemistry, highlighting its role as a versatile synthetic intermediate and a pharmacophore in the development of novel therapeutic agents. The discussion extends to the known mechanisms of action and the potential for this compound derivatives to modulate specific biological signaling pathways.

Introduction: The Adamantane Framework

Adamantane, a perfectly symmetrical and strain-free molecule with a cage-like structure resembling a subunit of the diamond lattice, was first isolated from petroleum in the 1930s. Its unique properties, including high lipophilicity, thermal stability, and rigid three-dimensional structure, quickly garnered the interest of the scientific community. The initial synthesis of adamantane was a significant challenge, with early attempts proving unsuccessful. A breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical method for its synthesis, paving the way for the exploration of its rich chemistry.[1][2]

The functionalization of the adamantane core, particularly at its tertiary bridgehead positions, has been a cornerstone of its application in various fields. Among the halogenated derivatives, this compound stands out as a crucial synthetic intermediate due to the reactive nature of the carbon-iodine bond, making it a valuable building block for introducing the bulky and lipophilic adamantyl group into other molecules.

The Discovery and History of this compound

While the history of adamantane's discovery and synthesis is well-documented, the specific origins of this compound are less explicitly detailed in seminal literature. Its discovery is intrinsically linked to the broader exploration of adamantane chemistry following Schleyer's accessible synthetic route. The initial focus was on the more readily achievable halogenations, such as bromination. However, the unique reactivity of the iodine derivative would have been a natural progression for synthetic chemists seeking versatile intermediates. The development of methods for the direct iodination of adamantane and the conversion of other 1-substituted adamantanes into this compound marked important advancements in the field, expanding the synthetic toolbox for medicinal and materials chemists.

Synthesis of this compound: Experimental Protocols

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Direct Iodination of Adamantane

Direct iodination of the adamantane bridgehead position presents a straightforward approach.

Experimental Protocol:

-

Reaction: Selective iodination of adamantane can be achieved using various iodinating agents. One reported method involves the use of iodoform in the presence of a host-guest inclusion complex with β-cyclodextrin to enhance selectivity for the mono-iodinated product.[3]

-

Procedure:

-

Prepare a host-guest inclusion complex of adamantane with β-cyclodextrin.

-

To this complex, add iodoform (CHI₃) as the iodine source.

-

The reaction is typically carried out in a suitable solvent system.

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product is isolated through extraction and purified by column chromatography or recrystallization.

-

Logical Relationship of Direct Iodination:

Caption: Synthetic pathway for the direct iodination of adamantane.

Synthesis from 1-Adamantanol

The conversion of 1-adamantanol to this compound is another common and efficient method.

Experimental Protocol:

-

Reaction: This transformation typically involves the reaction of 1-adamantanol with an iodine source, often in the presence of an acid catalyst. A patent describes a process where 1-acyloxyadamantane, prepared in situ from 1-adamantanol, is reacted with a suitable receptor. A more direct conversion can be achieved using reagents like hydriodic acid or a combination of an iodine source and a reducing agent.

-

General Procedure (Illustrative):

-

Dissolve 1-adamantanol in a suitable solvent (e.g., a non-polar hydrocarbon).

-

Add an iodinating reagent system (e.g., a mixture of an alkali metal iodide and a strong acid like sulfuric or phosphoric acid).

-

The reaction mixture is stirred, often at elevated temperatures, to drive the conversion.

-

Work-up involves quenching the reaction, separating the organic layer, and washing to remove impurities.

-

The crude product is then purified by chromatography or recrystallization.

-

Workflow for Synthesis from 1-Adamantanol:

Caption: Step-wise workflow for synthesizing this compound from 1-adamantanol.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅I | |

| Molecular Weight | 262.13 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 75-76 °C | |

| Boiling Point | Not applicable (sublimes) | |

| Solubility | Soluble in organic solvents | |

| CAS Number | 768-93-4 |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and consistent with the proposed structure.

-

¹³C NMR: Resonances are characteristic of the adamantane cage with a substituent at the bridgehead position.

-

Mass Spectrometry: The molecular ion peak and fragmentation pattern are consistent with the structure of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, valued for its ability to increase lipophilicity, enhance metabolic stability, and provide a rigid scaffold for the precise orientation of functional groups. This compound serves as a key starting material for the synthesis of a wide range of biologically active adamantane derivatives.

Antiviral Agents

The most prominent application of adamantane derivatives is in the development of antiviral drugs, particularly against the influenza A virus.

-

Mechanism of Action: Adamantane-based antivirals, such as amantadine and rimantadine, function by targeting and blocking the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell's endosome. By inhibiting this channel, the drugs prevent the release of the viral genome into the cytoplasm, thereby halting viral replication.

Signaling Pathway of Adamantane Antivirals against Influenza A:

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

While resistance to first-generation adamantane antivirals has emerged, research into novel derivatives continues, with this compound serving as a versatile precursor for creating new compounds with potentially broader activity and improved resistance profiles. Some derivatives have also shown borderline activity against HIV-1.

Enzyme Inhibitors

The rigid and bulky nature of the adamantane cage makes it an attractive scaffold for designing enzyme inhibitors that can occupy specific hydrophobic pockets in target proteins.

-

Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibitors: Nitrogen-containing adamantane derivatives have been identified as potent inhibitors of Tdp1, a DNA repair enzyme. Tdp1 is a promising target for cancer therapy, as its inhibition can potentiate the effects of certain anticancer drugs. The efficiency of inhibition has been shown to depend on the nature of the substituents attached to the adamantane core.

Other Therapeutic Areas

The unique properties of the adamantane nucleus have led to its incorporation into drugs for a variety of other conditions, including neurodegenerative diseases and diabetes. While direct applications of this compound in these areas are less documented, its role as a synthetic precursor for more complex adamantane-containing molecules is crucial. For instance, adamantane derivatives have been investigated for their activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

Conclusion

This compound, a key derivative of the remarkable adamantane molecule, holds a significant position in the landscape of modern organic and medicinal chemistry. Its discovery and the development of efficient synthetic routes have unlocked a vast chemical space for the creation of novel molecules with diverse applications. The physicochemical properties of this compound, particularly the reactivity of its carbon-iodine bond, make it an invaluable tool for researchers. In the realm of drug discovery, the adamantane scaffold continues to be a source of inspiration, and this compound provides a reliable gateway to new therapeutic agents. As our understanding of biological targets and disease mechanisms deepens, the rational design of this compound-derived compounds is poised to yield the next generation of innovative medicines.

References

Quantum Chemical Insights into 1-Iodoadamantane: A Technical Guide for Researchers

Introduction

1-Iodoadamantane, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the bulky adamantyl cage and the iodo-substituent, make it a subject of significant interest for theoretical and experimental investigations. This technical guide provides an in-depth overview of the quantum chemical studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its electronic structure, vibrational properties, and reactivity, supported by quantitative data and detailed methodologies.

Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful means to predict and understand the geometric and electronic properties of this compound. These theoretical models are often validated by comparison with experimental data from techniques such as X-ray crystallography and gas-phase spectroscopy.

Data Presentation: Structural and Electronic Properties

The following tables summarize key quantitative data for this compound, comparing theoretical predictions with available experimental values.

Table 1: Optimized Molecular Geometry of this compound

| Parameter | Method/Source | Value |

| Bond Lengths (Å) | ||

| C-I | DFT (B3LYP/LanL2DZ) | 2.165 |

| Experimental (X-ray) | 2.152 | |

| C-C (bridgehead-methylene) | DFT (B3LYP/6-31G) | 1.542 |

| Experimental (X-ray) | 1.538 | |

| C-C (methylene-methylene) | DFT (B3LYP/6-31G) | 1.535 |

| Experimental (X-ray) | 1.531 | |

| **Bond Angles (°) ** | ||

| I-C-C | DFT (B3LYP) | 108.9 |

| Experimental (X-ray) | 109.1 | |

| C-C-C (within cage) | DFT (B3LYP) | ~109.5 |

| Experimental (X-ray) | ~109.5 |

Note: DFT values are representative calculations. Experimental values are derived from crystallographic data of this compound phases.

Table 2: Electronic Properties of this compound

| Property | Method/Source | Value |

| Ionization Energy (eV) | ||

| Adiabatic | Experimental (PE Spectroscopy) | 8.6[1] |

| Vertical | Experimental (PE Spectroscopy) | 8.79 ± 0.01[1] |

| HOMO Energy (eV) | DFT (B3LYP) | -6.25 |

| LUMO Energy (eV) | DFT (B3LYP) | -0.15 |

| HOMO-LUMO Gap (eV) | DFT (B3LYP) | 6.10 |

| Dipole Moment (Debye) | DFT (B3LYP) | 1.85 |

Note: DFT values are illustrative and can vary with the level of theory. Experimental ionization energy is a key benchmark for theoretical methods.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the study of this compound is crucial for the interpretation and replication of results.

Computational Methodology: A DFT Approach

Quantum chemical calculations on this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Protocol for DFT Calculations:

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Functional Selection: The B3LYP hybrid functional is a common choice, as it has been shown to provide reliable results for a wide range of organic molecules.

-

Basis Set Selection: For the iodine atom, a basis set with an effective core potential (ECP), such as LanL2DZ, is employed to account for relativistic effects. For carbon and hydrogen atoms, a Pople-style basis set like 6-31G(d) or 6-311G(d,p) is typically used.

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Molecular orbital analysis is conducted to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.

Experimental Protocol: Gas-Phase Photoelectron Spectroscopy

Photoelectron (PE) spectroscopy is an experimental technique used to measure the ionization energies of molecules.

Protocol for PE Spectroscopy:

-

Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum chamber.

-

Ionization: The gaseous sample is irradiated with a monochromatic source of high-energy photons, such as vacuum ultraviolet (VUV) radiation.

-

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

-

Data Analysis: The ionization energy (IE) is determined from the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the photoelectrons.

Reactivity and Reaction Mechanisms

Quantum chemical studies are instrumental in elucidating the reaction mechanisms of this compound. A notable example is its participation in SRN1 (radical nucleophilic substitution) reactions.

The SRN1 Reaction Pathway

The photostimulated reaction of this compound with carbanionic nucleophiles is a classic example of an SRN1 mechanism.[2] This chain reaction involves radical and radical anion intermediates.

Caption: The SRN1 reaction mechanism of this compound.

Vibrational Spectroscopy: A Theoretical Perspective

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

Data Presentation: Calculated Vibrational Frequencies

The following table presents a selection of calculated vibrational frequencies for this compound and their corresponding assignments.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

| 2945 | High | C-H stretch (asymmetric) |

| 2860 | Medium | C-H stretch (symmetric) |

| 1450 | Medium | CH₂ scissoring |

| 1345 | Medium | CH₂ wagging |

| 1098 | Strong | C-C stretch |

| 965 | Medium | Cage deformation |

| 640 | Strong | C-I stretch |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.

Computational Workflow for Vibrational Analysis

The process of obtaining and interpreting theoretical vibrational spectra involves a clear workflow.

Caption: Workflow for computational vibrational analysis.

Conclusion

Quantum chemical studies provide indispensable tools for understanding the fundamental properties of this compound. Through methods like Density Functional Theory, researchers can accurately predict molecular geometries, electronic structures, and vibrational spectra, offering insights that complement and guide experimental work. For professionals in drug development and materials science, these computational approaches can accelerate the design of new molecules with tailored properties by providing a detailed understanding of structure-activity relationships at the atomic level. The continued synergy between computational and experimental chemistry will undoubtedly unlock new applications for this versatile molecular building block.

References

Methodological & Application

Application Notes and Protocols: 1-Iodoadamantane in Free-Radical Carbonylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodoadamantane is a key building block in organic synthesis, prized for its bulky, rigid, and lipophilic adamantyl scaffold. This structure is of significant interest in medicinal chemistry and materials science. Free-radical carbonylation offers a powerful method for introducing a carbonyl group onto the adamantyl core, providing access to a variety of valuable derivatives such as carboxylic acids, esters, amides, and ketones. Unlike traditional transition-metal-catalyzed carbonylations, which can be challenging with sterically hindered alkyl halides, radical-based methods provide a complementary and often more efficient synthetic route.

These application notes provide an overview of the methodologies for the free-radical carbonylation of this compound, including detailed experimental protocols and data from related reactions involving the adamantyl radical.

Core Concepts and Mechanisms

The central process in the free-radical carbonylation of this compound is the generation of the 1-adamantyl radical. This can be achieved through several methods, including:

-

Thermal or Photochemical Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), or through photolysis.

-

Atom Transfer: Involving the transfer of the iodine atom from this compound to another radical species.

-

Photoredox Catalysis: Employing a photocatalyst that, upon irradiation, facilitates a single-electron transfer (SET) to this compound, leading to the cleavage of the carbon-iodine bond.

Once formed, the 1-adamantyl radical reacts with carbon monoxide (CO) in a reversible addition to form the 1-adamantyl acyl radical. This acyl radical is the key intermediate that can then be trapped by various reagents to yield the final carbonylated product.

Key Applications

-

Synthesis of Adamantane-1-carboxylic Acid and its Derivatives: Direct trapping of the acyl radical by a hydrogen atom donor or through an oxidative pathway yields adamantane-1-carboxylic acid, a precursor for many pharmaceuticals. Esters and amides can be synthesized by trapping the acyl radical with alcohols and amines, respectively.

-

Formation of Adamantyl Ketones: The 1-adamantyl acyl radical can add to electron-deficient alkenes (Giese addition) to form ketones, creating complex molecules in a single step.

-

Drug Discovery: The introduction of an adamantylcarbonyl moiety can enhance the pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Experimental Protocols

While specific protocols for the free-radical carbonylation of this compound are not extensively detailed in the literature, the following protocols are adapted from well-established procedures for the carbonylation of adamantane via C-H activation and other alkyl iodides. These serve as excellent starting points for reaction optimization.

Protocol 1: Metal-Free Oxidative Radical Carbonylation to Synthesize Adamantyl Esters

This protocol is adapted from a metal-free oxidative carbonylation of alkanes. The use of this compound as a starting material is advantageous as it avoids the issue of regioselectivity in C-H activation and typically requires milder conditions for radical generation.

Objective: To synthesize benzyl 1-adamantanecarboxylate.

Materials:

-

This compound

-

Benzyl alcohol

-

Di-tert-butyl peroxide (DTBP)

-

Carbon monoxide (CO) gas

-

Toluene (anhydrous)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

Procedure:

-

To a glass liner for the autoclave, add this compound (1.0 mmol), benzyl alcohol (3.0 mmol), and anhydrous toluene (5 mL).

-

Add di-tert-butyl peroxide (DTBP) (2.0 mmol) to the mixture.

-

Place the glass liner inside the autoclave. Seal the reactor.

-

Purge the autoclave with CO gas three times to remove air.

-

Pressurize the autoclave with CO to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

-

Open the reactor and remove the reaction mixture.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired benzyl 1-adamantanecarboxylate.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photocatalytic Carbonylative Giese Reaction to Synthesize Adamantyl Ketones

This protocol is based on the photocatalytic generation of the adamantyl radical from adamantane, followed by carbonylation and addition to an alkene. Using this compound as the radical precursor can be more efficient.

Objective: To synthesize a ketone via a three-component reaction of this compound, CO, and an electron-deficient alkene (e.g., dimethyl maleate).

Materials:

-

This compound

-

Dimethyl maleate

-

Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like Eosin Y)

-

Carbon monoxide (CO) gas

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Schlenk flask or a photoreactor equipped with a balloon for CO and a light source (e.g., blue LED).

Procedure:

-

In a Schlenk flask, combine this compound (0.5 mmol), dimethyl maleate (1.0 mmol), and the photocatalyst (1-2 mol%).

-

Add anhydrous solvent (5 mL) and a small magnetic stir bar.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Backfill the flask with carbon monoxide from a balloon (1 atm).

-

Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-48 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the adamantyl ketone.

-

Characterize the product by appropriate spectroscopic methods.

Data Presentation

The following table summarizes representative yields from radical carbonylation reactions starting from adamantane, which generate the same 1-adamantyl radical intermediate as would be formed from this compound. These results provide a benchmark for expected efficiencies.

| Entry | Reactant | Carbonylation Method | Trapping Agent | Product | Yield (%) | Reference |

| 1 | Adamantane | Pd-catalyzed oxidative carbonylation | Benzyl alcohol | Benzyl 1-adamantanecarboxylate | 68% | [1] |

| 2 | Adamantane | Metal-free oxidative carbonylation (DTBP) | Benzyl alcohol | Benzyl 1-adamantanecarboxylate | 77% (2:1 mixture of 1° and 2° isomers) | [1] |

| 3 | Adamantane | Photocatalytic (TBADT) carbonylation-addition | 2,2,6,6-Tetramethyl-1-((1-phenylethenyl)oxy)piperidine | Adamantyl ketone derivative | 65% | [1] |

| 4 | 1-Adamantanecarboxylic acid | Phthalimide-N-oxyl radical carbonylation | Oxygen | 1,3-Adamantanedicarboxylic acid | 57% | [1] |

Visualizations

Reaction Pathway for Free-Radical Carbonylation

Caption: General mechanism of this compound free-radical carbonylation.

Experimental Workflow for Photocatalytic Carbonylation

Caption: Step-by-step workflow for a typical photocatalytic carbonylation experiment.

References

Application Notes and Protocols for Nucleophilic Substitution with 1-Iodoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional cage structure. The introduction of the adamantyl moiety can significantly modify the pharmacological and material properties of parent molecules. 1-Iodoadamantane is a key starting material for the synthesis of a wide range of 1-substituted adamantane derivatives. This document provides detailed protocols for nucleophilic substitution reactions of this compound, with a focus on reactions proceeding via a Substitution Radical-Nucleophilic, Unimolecular (SRN1) mechanism, which is particularly effective for this sterically hindered substrate. These reactions, often initiated by photostimulation, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the bridgehead position of the adamantane core.

Data Presentation: Nucleophilic Substitution Reactions of this compound

The following table summarizes the yields of substitution products obtained from the reaction of this compound with various carbanionic nucleophiles. These reactions are typically performed in dimethyl sulfoxide (DMSO) under photostimulation.

| Nucleophile (Anion) | Product | Reaction Conditions | Yield of Substitution Product (%) | Reference |

| Acetone Enolate | 1-(1-Adamantyl)propan-2-one | Photostimulation in DMSO | 20[1] | [1] |

| Acetophenone Enolate | 1-(1-Adamantyl)-2-phenylethanone | Photostimulation in DMSO, with 18-crown-6 | 65[1] | [1] |

| Propiophenone Enolate | 1-(1-Adamantyl)-2-phenylpropan-1-one | Photostimulation in DMSO | 27[1] | |

| Anthrone Anion | 10-(1-Adamantyl)anthracen-9(10H)-one | Photostimulation in DMSO | 75 | |

| Nitromethane Anion | 1-(Nitromethyl)adamantane | Photostimulation in DMSO with acetone enolate as an entrainment reagent | 87 | |

| Diphenylphosphide Ion | 1-(Diphenylphosphino)adamantane | Photostimulation in liquid ammonia | Good yields | |

| Diphenylarsenide Ion | 1-(Diphenylarsino)adamantane | Photostimulation in liquid ammonia | Good yields |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions involving this compound.

Protocol 1: General Procedure for the Photostimulated SRN1 Reaction of this compound with Carbon Nucleophiles

This protocol is a general guideline for the photostimulated reaction of this compound with carbanionic nucleophiles in DMSO.

Materials:

-

This compound

-

The appropriate ketone or active methylene compound

-

Potassium tert-butoxide (t-BuOK) or another suitable base

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Internal standard (e.g., naphthalene) for GC analysis

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Photochemical reactor equipped with a high-pressure mercury lamp or a sunlamp.

Procedure:

-

Preparation of the Nucleophile: In a reaction vessel, dissolve the ketone or active methylene compound in anhydrous DMSO. Add a slight excess of a strong base, such as potassium tert-butoxide, under an inert atmosphere (e.g., nitrogen or argon) to generate the enolate or carbanion.

-

Reaction Setup: To the solution of the nucleophile, add this compound. The typical molar ratio of nucleophile to this compound is 3:1. An internal standard may be added at this stage for quantitative analysis.

-

Photostimulation: Irradiate the reaction mixture using a suitable light source (e.g., a 275 W sunlamp or a high-pressure mercury lamp) with vigorous stirring. The reaction time can vary from 30 minutes to several hours, depending on the nucleophile. Monitor the reaction progress by gas chromatography (GC) by observing the consumption of this compound.

-

Workup: After the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous phase with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired 1-adamantyl substituted compound.

Protocol 2: Synthesis of 1-Adamantylnitromethane via an Entrainment Reaction

The direct reaction of the nitromethane anion with this compound under photostimulation is inefficient. An "entrainment" reagent, such as the acetone enolate ion, is required to initiate and propagate the radical chain reaction.

Materials:

-

This compound

-

Nitromethane

-

Acetone

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Photochemical reactor

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

Preparation of the Nucleophile and Entrainment Reagent: In a reaction vessel, prepare a solution of the nitromethane anion and the acetone enolate ion in anhydrous DMSO by adding potassium tert-butoxide to a mixture of nitromethane and acetone.

-

Reaction Setup: Add this compound to the solution of the anions.

-

Photostimulation: Irradiate the reaction mixture with a suitable light source with vigorous stirring, following the procedure in Protocol 1.

-

Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1 to isolate 1-adamantylnitromethane. The reported yield for this reaction is high (87%).

Visualizations

SRN1 Reaction Mechanism

The following diagram illustrates the chain propagation cycle of the SRN1 mechanism for the reaction of this compound with a generic nucleophile (Nu-).

References

Application Notes and Protocols: 1-Iodoadamantane as a Versatile Precursor for Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of adamantane derivatives utilizing 1-iodoadamantane as a key starting material. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, make it a valuable pharmacophore in drug discovery and a functional building block in materials science. This compound, with its reactive carbon-iodine bond, serves as an excellent precursor for introducing the adamantyl moiety into a wide range of molecular scaffolds through various organic transformations.

Application Notes

The adamantane core is a prominent feature in several approved drugs, highlighting its importance in medicinal chemistry. Its incorporation can enhance a molecule's metabolic stability, modulate its lipophilicity for improved pharmacokinetic profiles, and provide a rigid framework for precise substituent positioning to optimize target engagement. This compound is a critical reagent for accessing these valuable derivatives.

Therapeutic Potential of Adamantane Derivatives:

-

Antiviral Activity: Adamantane derivatives have a well-established history as antiviral agents, most notably against the influenza A virus. Amantadine and rimantadine, both primary aminoadamantane derivatives, function by blocking the M2 ion channel of the virus, thereby inhibiting viral replication.[1] The synthesis of novel aminoadamantane analogues from this compound remains a key strategy in the development of new antiviral therapies to combat drug-resistant viral strains.

-

Anticancer Activity: The lipophilic nature of the adamantyl group can enhance the ability of compounds to cross cell membranes and interact with intracellular targets. Several adamantane-containing compounds have demonstrated significant anticancer activity. For instance, adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[2] Other derivatives have been developed as inhibitors of various kinases, such as IκB kinase (IKK), which are implicated in cancer cell proliferation and survival.[3]

-

Enzyme Inhibition: The rigid adamantane scaffold can serve as an effective anchor for binding to the active sites of enzymes. This has been exploited in the design of inhibitors for various therapeutic targets. For example, adamantane-based compounds have been synthesized as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for anticancer therapy.[4]

Experimental Protocols

The following section details experimental procedures for the synthesis of various adamantane derivatives starting from this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tertiary bridgehead carbon of this compound is a straightforward method for introducing a variety of functional groups.

1-Azidoadamantane is a key intermediate for the synthesis of 1-aminoadamantane (amantadine) and other nitrogen-containing derivatives through "click" chemistry.

Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq).

-

Heat the reaction mixture at 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-azidoadamantane.

The Williamson ether synthesis provides a reliable method for the preparation of adamantyl ethers.

Protocol:

-

In a dry, inert atmosphere, add a solution of the desired alcohol (1.2 eq) to a suspension of a strong base, such as sodium hydride (NaH, 1.2 eq), in a dry aprotic solvent like tetrahydrofuran (THF) or DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Williamson Ether Synthesis with 1-Haloadamantanes

| Alcohol | Halide | Base | Solvent | Yield (%) | Reference |

| Methanol | 1-Chloroadamantane | AgClO₄ | Methanol | 65-90 | [5] |

| Ethanol | 1-Bromoadamantane | Triethylamine | Ethylene Glycol | Low | |

| Propan-1,3-diol | 1-Bromoadamantane | Triethylamine | - | - |

Palladium-Catalyzed Cross-Coupling Reactions